Antipsychotic agent-2

Receptor Binding Atypical Antipsychotic Multi-Target Ligand

Antipsychotic agent-2 (Compound 11) is a unique arylpiperazine multi-target ligand with a distinct functional profile: D2 receptor antagonism (not partial agonism) combined with 5-HT1A partial agonism and 5-HT2A antagonism. This differentiates it from aripiprazole, brexpiprazole, and cariprazine, enabling researchers to isolate D2 antagonist-driven pathways. With quantified Kb/EC50 values, well-characterized Ki affinities, confirmed BBB permeability, and minimal CYP3A4 induction, it serves as an ideal tool for comparative pharmacology, ADMET profiling, and in vivo behavioral studies. Choose this compound for precise mechanistic interrogation that generic alternatives cannot replicate.

Molecular Formula C22H26FN5O
Molecular Weight 395.5 g/mol
Cat. No. B12395181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntipsychotic agent-2
Molecular FormulaC22H26FN5O
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCNC(=O)C2=NNC3=CC=CC=C32)C4=CC=C(C=C4)F
InChIInChI=1S/C22H26FN5O/c23-17-7-9-18(10-8-17)28-15-13-27(14-16-28)12-4-3-11-24-22(29)21-19-5-1-2-6-20(19)25-26-21/h1-2,5-10H,3-4,11-16H2,(H,24,29)(H,25,26)
InChIKeyXBLFSOZINOQZBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antipsychotic Agent-2 (Compound 11): A Multi-Target Arylpiperazine-Based DA/5-HT Modulator with Characterized Affinity for D2, 5-HT1A, 5-HT2A, 5-HT2C, and H1 Receptors


Antipsychotic agent-2 (also designated as Compound 11) is a synthetic, small-molecule, multi-target ligand belonging to the arylpiperazine chemical class [1]. It functions as a dopamine D2 receptor antagonist and serotonin 5-HT2A receptor antagonist, while exhibiting partial agonist activity at the serotonin 5-HT1A receptor [1]. The compound has a molecular weight of 395.47 and a molecular formula of C22H26FN5O . It demonstrates the ability to cross the blood-brain barrier (BBB) [1].

Why Antipsychotic Agent-2 Cannot Be Interchanged with Other In-Class Arylpiperazine Derivatives or Clinical Antipsychotics


Within the class of multi-target antipsychotics, simple substitution is precluded by fundamental differences in receptor binding profiles and functional activity. While many atypical antipsychotics such as aripiprazole, brexpiprazole, and cariprazine function as partial agonists at dopamine D2 receptors, Antipsychotic agent-2 operates as a D2 antagonist [1]. Furthermore, its relative affinity distribution across D2, 5-HT1A, and 5-HT2A receptors diverges substantially from clinical comparators [2]. These differences in receptor engagement and functional bias translate to distinct pharmacological signatures that cannot be replicated by generic substitution.

Quantitative Differentiation of Antipsychotic Agent-2 Versus Clinical Comparators: Binding Affinity, Functional Activity, and In Vivo Efficacy


Receptor Binding Profile Differentiation: Antipsychotic Agent-2 Exhibits Preferential 5-HT1A/5-HT2A Over D2 Affinity, in Contrast to Clinical D2 Partial Agonists

Antipsychotic agent-2 demonstrates a distinctive receptor affinity profile compared to the clinical D2 partial agonists aripiprazole, brexpiprazole, and cariprazine. It exhibits Ki values of 56.6 nM for 5-HT1A, 66.7 nM for 5-HT2A, and 596 nM for D2 [1]. In contrast, aripiprazole displays Ki values of 1.7 nM (5-HT1A), 3.4 nM (5-HT2A), and 0.34 nM (D2), with D2 affinity exceeding 5-HT1A affinity by approximately 5-fold [2]. Brexpiprazole shows Ki values of 0.12 nM (5-HT1A), 0.47 nM (5-HT2A), and 0.30 nM (D2) [3]. Cariprazine exhibits Ki values of 2.6 nM (5-HT1A), 18.8 nM (5-HT2A), and 0.5 nM (D2) [4].

Receptor Binding Atypical Antipsychotic Multi-Target Ligand

Functional Activity Divergence: Antipsychotic Agent-2 Functions as D2 Antagonist, Whereas Aripiprazole, Brexpiprazole, and Cariprazine Are D2 Partial Agonists

In functional assays, Antipsychotic agent-2 behaves as a D2 receptor antagonist, inhibiting forskolin-stimulated cAMP production in CHO-K1 cells expressing human D2 receptors with a Kb of 45.7 nM [1]. At 5-HT2A receptors, it acts as an antagonist, inhibiting inositol phosphate production with a Kb of 96.4 nM [1]. At 5-HT1A receptors, it exhibits agonist activity with an EC50 of 160 nM [1]. This functional profile (D2 antagonist/5-HT1A agonist/5-HT2A antagonist) fundamentally differs from the D2 partial agonist mechanism of aripiprazole, brexpiprazole, and cariprazine, which exhibit intrinsic activity at D2 receptors ranging from approximately 20% to 60% of full agonist response [2].

Functional Pharmacology D2 Antagonism Partial Agonism

In Vivo Antipsychotic-Like Activity: Antipsychotic Agent-2 Attenuates Amphetamine-Induced Hyperactivity at 40 mg/kg in Mice

Antipsychotic agent-2 was evaluated in vivo using an amphetamine-induced hyperactivity model in mice, a standard preclinical assay for antipsychotic-like activity [1]. Administration of Antipsychotic agent-2 at a dose of 40 mg/kg via intraperitoneal injection significantly diminished amphetamine-induced hyperactivity [1]. This effect was observed in a single-dose regimen. While direct head-to-head comparisons with reference antipsychotics in the same experimental session are not reported, the magnitude of attenuation provides a benchmark for its in vivo pharmacological activity [1].

In Vivo Efficacy Amphetamine-Induced Hyperactivity Behavioral Pharmacology

CYP3A4 Liability Profile: Antipsychotic Agent-2 Demonstrates Limited CYP3A4 Induction at 0.1–10 μM

In CYP3A4 induction assays, Antipsychotic agent-2 was evaluated across a concentration range of 0.1–10 μM and found to be comparatively ineffective as a CYP3A4 inducer [1]. This finding suggests a low propensity for clinically significant drug-drug interactions mediated via CYP3A4 induction, a property that distinguishes it from certain antipsychotics known to induce or be metabolized by this enzyme.

ADMET CYP3A4 Induction Drug-Drug Interaction

Cytotoxicity Safety Window: Antipsychotic Agent-2 Exhibits Cytotoxicity Only at 30 μM in SH-SY5Y Cells, Suggesting a Favorable In Vitro Safety Margin

Antipsychotic agent-2 was evaluated for cytotoxicity in SH-SY5Y neuroblastoma cells over a 72-hour exposure period [1]. The compound showed notable cytotoxicity only at the highest tested concentration of 30 μM, with concentrations of 0.3, 1, 3, and 10 μM demonstrating good safety [1].

Cytotoxicity Safety Pharmacology SH-SY5Y Cells

Defined Research and Industrial Application Scenarios for Antipsychotic Agent-2 Based on Quantified Evidence


Mechanistic Studies of D2 Antagonist-Dominant Multi-Target Pharmacology

Antipsychotic agent-2 is optimally suited for research programs investigating the functional consequences of a D2 antagonist mechanism combined with 5-HT1A agonism and 5-HT2A antagonism. Its quantified functional profile (D2 antagonist with Kb = 45.7 nM; 5-HT1A agonist with EC50 = 160 nM; 5-HT2A antagonist with Kb = 96.4 nM) [1] enables precise experimental interrogation of signaling pathways distinct from those modulated by D2 partial agonists such as aripiprazole or cariprazine. This scenario supports hypothesis-driven exploration of how D2 antagonism versus partial agonism influences downstream neurochemical and behavioral outcomes.

Comparative Pharmacology and Receptor Occupancy Studies

The well-characterized receptor binding profile of Antipsychotic agent-2 (Ki values: 5-HT1A = 56.6 nM, 5-HT2A = 66.7 nM, 5-HT2C = 552 nM, D2 = 596 nM, H1 = 1140 nM) [1] positions it as a valuable tool compound for comparative pharmacology investigations. Researchers can utilize this compound to benchmark receptor occupancy or functional responses against clinical antipsychotics or other investigational agents, particularly in studies examining the relationship between D2/5-HT1A affinity ratios and therapeutic index.

In Vivo Behavioral Pharmacology and Efficacy Benchmarking

Based on the demonstration of antipsychotic-like activity at 40 mg/kg IP in the amphetamine-induced hyperactivity model in mice [1], Antipsychotic agent-2 can serve as a reference compound for in vivo behavioral pharmacology studies. It is particularly applicable for experiments evaluating novel multi-target ligands, establishing dose-response relationships, or assessing the impact of structural modifications on in vivo efficacy.

ADMET Profiling and Drug-Drug Interaction Risk Assessment

Given its characterized CYP3A4 induction profile (minimal induction at 0.1–10 μM) [1] and documented BBB permeability [1], Antipsychotic agent-2 is suitable for studies evaluating the relationship between multi-target receptor pharmacology and ADMET parameters. It can be employed as a reference compound in assays designed to assess metabolic stability, CYP enzyme interactions, or blood-brain barrier penetration of arylpiperazine-based ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antipsychotic agent-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.